Product packaging for 2-Benzyl-3-ethoxy-3-oxopropanoic acid(Cat. No.:CAS No. 2985-39-9)

2-Benzyl-3-ethoxy-3-oxopropanoic acid

Cat. No.: B1586657
CAS No.: 2985-39-9
M. Wt: 222.24 g/mol
InChI Key: KDDBSOXJYRJAGU-UHFFFAOYSA-N
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Description

2-Benzyl-3-ethoxy-3-oxopropanoic acid (CAS 2985-39-9) is a high-purity chemical building block of interest in synthetic organic chemistry. This compound, with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol, features a mono-ethyl ester moiety on a malonic acid backbone, making it a valuable scaffold for constructing more complex molecules . Its structure, which includes both a carboxylic acid and an ethyl ester functional group, allows for further derivatization, particularly in multi-step synthesis. Researchers utilize this compound as a key intermediate in the development of potential pharmaceuticals and other fine chemicals. The compound should be handled with care; it may be harmful if swallowed and causes skin and serious eye irritation . Always refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended for research purposes and is not for diagnostic or therapeutic use. Store in a sealed container in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1586657 2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS No. 2985-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDBSOXJYRJAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387256
Record name 2-benzyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2985-39-9
Record name 2-benzyl-malonic acid monoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for the Preparation of 2 Benzyl 3 Ethoxy 3 Oxopropanoic Acid

Classical Synthetic Routes and Refinements

The traditional methods for synthesizing 2-Benzyl-3-ethoxy-3-oxopropanoic acid are predominantly rooted in the well-established malonic ester synthesis. These routes have been refined over time to improve yield and purity.

Malonic Ester Condensation Approaches

The cornerstone of the synthesis of this compound is the malonic ester synthesis. This venerable reaction involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation of one of the ester groups. guidechem.comlibretexts.orgwikipedia.org The process commences with the deprotonation of diethyl malonate at the α-carbon using a suitable base, traditionally sodium ethoxide in ethanol (B145695), to form a resonance-stabilized enolate. libretexts.orgchegg.com This nucleophilic enolate then undergoes a substitution reaction with an alkylating agent. libretexts.org

In the context of synthesizing the title compound, the key steps are the benzylation of diethyl malonate to form diethyl benzylmalonate, followed by selective hydrolysis of one of the ethyl ester groups. The direct alkylation of diethyl malonate with benzyl (B1604629) bromide in the presence of sodium ethoxide is a common and effective method for introducing the benzyl group. chegg.com The reaction of the diethyl malonate enolate with benzyl bromide proceeds via an SN2 mechanism to yield diethyl benzylmalonate. libretexts.orgresearchgate.net Subsequent partial hydrolysis of this diester, typically under controlled basic conditions followed by acidification, yields the target molecule, this compound. A major challenge in this step is controlling the hydrolysis to prevent the formation of the dicarboxylic acid. wikipedia.org

ReactantsBaseAlkylating AgentProductTypical YieldReference
Diethyl malonateSodium ethoxideBenzyl bromideDiethyl benzylmalonateHigh chegg.com
Diethyl benzylmalonateNaOH / H₂O, then H₃O⁺-This compoundModerate libretexts.org

Strategies for Benzylic Introduction and Esterification

The introduction of the benzyl group is most commonly achieved through the direct alkylation of diethyl malonate as described above. However, refinements to this strategy focus on optimizing reaction conditions to maximize the yield of the mono-alkylated product and minimize the formation of dialkylated byproducts. wikipedia.org The choice of base and solvent plays a crucial role in this regard. While sodium ethoxide in ethanol is traditional, other base-solvent systems have been explored to improve efficiency. chegg.com

Esterification strategies become particularly relevant if the synthesis starts from a different malonic acid derivative. For instance, if benzylmalonic acid is the starting material, esterification with ethanol under acidic conditions (Fischer esterification) could be employed. However, this often leads to the formation of the diester. A more controlled approach involves the mono-esterification of benzylmalonic acid. This can be a challenging step due to the similar reactivity of the two carboxylic acid groups. One strategy involves the use of a protecting group for one of the carboxyl functions, followed by esterification of the other and subsequent deprotection. Another approach is the direct partial esterification, carefully controlling stoichiometry and reaction conditions. Transesterification of diethyl benzylmalonate with a different alcohol, catalyzed by modified zirconia, has also been studied, achieving high yields of the transesterified products. researchgate.net

Contemporary Synthetic Innovations

Modern synthetic chemistry continually seeks to improve upon classical methods by enhancing efficiency, reducing environmental impact, and simplifying procedures. These innovations have been applied to the synthesis of malonic acid derivatives, including this compound.

Catalytic Methods for Enhanced Efficiency

To overcome some of the limitations of classical methods, such as the need for stoichiometric amounts of strong bases, catalytic approaches have been developed. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the alkylation of malonic esters. acs.org This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the malonate enolate from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. google.com This technique can lead to shorter reaction times, milder reaction conditions, and often improved yields. acs.org The use of solid bases like potassium carbonate in conjunction with a phase-transfer catalyst has been shown to be effective for the C-alkylation of dialkyl malonates. google.com

Microwave-assisted organic synthesis (MAOS) has also been applied to the alkylation of diethyl malonate with benzyl chloride under phase-transfer catalysis conditions, significantly reducing reaction times from hours to minutes while maintaining good yields of the monobenzylated product. researchgate.netnih.gov Furthermore, the use of solid base catalysts, such as those derived from lanthanum oxide, has been reported for cyanoethylation reactions, indicating potential applicability for other Michael additions and alkylations in malonic ester synthesis. google.com

Catalytic MethodCatalystKey AdvantagesReference
Phase-Transfer CatalysisQuaternary ammonium saltsMilder conditions, shorter reaction times acs.org
Microwave-Assisted SynthesisQuaternary ammonium salt (TEBAC)Drastically reduced reaction times researchgate.net
Solid Base CatalysisModified zirconiaRecyclable, high transesterification yield researchgate.net

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vaia.com In the context of synthesizing this compound, several green approaches have been explored. The use of greener solvents is a key aspect. vaia.comstudysmarter.co.uk While traditional malonic ester synthesis often employs solvents like ethanol, research has focused on identifying more environmentally benign alternatives. acs.org

Solvent-free or "neat" reaction conditions represent an ideal green chemistry approach. Microwave-assisted synthesis, as mentioned earlier, can often be performed with minimal or no solvent, leading to a significant reduction in waste. niscpr.res.in The development of recyclable catalysts, such as the modified zirconia used for transesterification, also aligns with green chemistry principles by minimizing catalyst waste and enabling more sustainable processes. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. patsnap.com

Stereoselective Synthesis of Enantiopure this compound

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is of significant interest, particularly for applications in pharmaceuticals and materials science.

One of the primary strategies for achieving enantioselectivity in the synthesis of α-substituted malonic esters is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of the title compound, a chiral alcohol could be used to form a chiral malonic ester. Subsequent benzylation would then proceed with diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product. usm.edu While this approach has been explored for benzyl-substituted malonic esters, success can be limited by steric hindrance. usm.edu Pseudoephedrine has been employed as a practical chiral auxiliary in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids. harvard.edu

Another powerful technique is enantioselective phase-transfer catalysis. frontiersin.org In this approach, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, is used to form a chiral ion pair with the malonate enolate. usm.educhimia.ch This chiral ion pair then reacts with the benzyl halide, with the catalyst directing the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. frontiersin.org This method has been successfully applied to the synthesis of chiral α,α-dialkylmalonates with high enantioselectivities. frontiersin.org

Enzymatic kinetic resolution is another potential route to obtain enantiopure 2-benzylmalonic acid esters. This involves the use of an enzyme, such as a lipase (B570770), to selectively hydrolyze one enantiomer of the racemic diester, leaving the other enantiomer unreacted. usm.edu However, for benzyl-substituted malonic esters, this method has sometimes resulted in low enantiomeric excess. usm.eduusm.edu

Stereoselective MethodKey PrincipleReported Enantioselectivity (for similar systems)Reference
Chiral AuxiliaryTemporary incorporation of a chiral group to direct alkylationVariable, can be high wikipedia.orgusm.edu
Enantioselective PTCUse of a chiral catalyst to form a chiral ion pairUp to 98% ee frontiersin.org
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomerCan be low for benzyl-substituted malonates usm.eduusm.edu

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliary-mediated synthesis is a well-established strategy for achieving high levels of stereocontrol in the formation of new stereocenters. This approach involves the temporary attachment of a chiral molecule, the auxiliary, to a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of incoming reagents to one face of the molecule, leading to a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

For the synthesis of this compound, this strategy typically involves the acylation of a chiral alcohol with a malonic acid derivative, followed by a diastereoselective benzylation of the resulting enolate. Commonly employed chiral auxiliaries in asymmetric alkylations include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org These auxiliaries create a rigid, sterically defined environment around the enolate, effectively shielding one face from the electrophile (benzyl bromide). wikipedia.org

While the direct application of these auxiliaries to the synthesis of this compound is not extensively documented in readily available literature, the principles are well-established for the alkylation of related malonate systems. For instance, the diastereoselective alkylation of malonate derivatives attached to chiral auxiliaries like (-)-8-phenylmenthol (B56881) has been reported. beilstein-journals.org In these cases, the bulky chiral auxiliary directs the approach of the benzylating agent, leading to the preferential formation of one diastereomer. The diastereomeric excess (de) is a measure of the success of this stereochemical control. After the alkylation step, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the desired chiral monoester.

However, the successful application of this methodology can be challenging. For example, attempts to achieve enantioselective synthesis of benzyl-substituted malonic acid esters through chiral auxiliary-directed benzylation using menthol (B31143) and oxazolidinones have been reported as unsuccessful in some instances, highlighting the need for careful optimization of reaction conditions and the choice of auxiliary for a specific substrate. usm.edu

Table 1: Diastereoselective Alkylation of Malonate Derivatives Using Chiral Auxiliaries

Chiral AuxiliaryElectrophileDiastereomeric Excess (de)Reference
(-)-8-phenylmenthol3,3-dimethylbutanoyl chlorideup to 65% beilstein-journals.org

This table presents data for a related diastereoselective acylation, illustrating the principle of using menthol-based auxiliaries for stereocontrol in malonate derivatives.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral molecules compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the preparation of this compound, asymmetric catalytic strategies would typically focus on the enantioselective benzylation of a malonate precursor.

One of the most effective methods in this category is phase-transfer catalysis (PTC). In this technique, a chiral phase-transfer catalyst, often a quaternary ammonium salt derived from cinchona alkaloids, facilitates the reaction between a water-soluble nucleophile (the enolate of the malonate half-ester) and an organic-soluble electrophile (benzyl bromide). The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment that directs the alkylation to one face of the enolate, resulting in high enantioselectivity.

Research has demonstrated the successful enantioselective α-alkylation of malonates using chiral phase-transfer catalysts. frontiersin.org For the benzylation of malonate derivatives, high yields and excellent enantiomeric excesses (ee) have been achieved. The choice of catalyst, solvent, and base are critical parameters for optimizing the stereochemical outcome. For instance, the use of specific (S,S)-3,4,5-trifluorophenyl-NAS bromide as a catalyst has shown high efficiency in the enantioselective benzylation of malonate substrates. frontiersin.org

Table 2: Asymmetric Phase-Transfer Catalyzed Benzylation of Malonate Derivatives

SubstrateCatalystBaseSolventYield (%)Enantiomeric Excess (ee) (%)Reference
Diphenylmethyl tert-butyl α-methylmalonate(S,S)-3,4,5-trifluorophenyl-NAS bromide50% aq. KOHToluene9595 frontiersin.org
Benzyl tert-butyl α-methylmalonate(S,S)-3,4,5-trifluorophenyl-NAS bromide50% aq. KOHToluene9288 frontiersin.org

Biocatalytic Transformations

Biocatalytic transformations employ enzymes as catalysts to perform chemical reactions with high selectivity and under mild conditions. For the synthesis of chiral this compound, the most common biocatalytic approach is the enantioselective hydrolysis of a prochiral precursor, diethyl benzylmalonate.

In this desymmetrization process, an enzyme, typically a lipase or an esterase, selectively hydrolyzes one of the two enantiotopic ethoxycarbonyl groups of diethyl benzylmalonate. This results in the formation of the desired chiral monoester, this compound, leaving the other ester group intact. The success of this method hinges on the ability of the enzyme's chiral active site to differentiate between the two ester groups.

Pig Liver Esterase (PLE) is a widely used enzyme for the asymmetric hydrolysis of malonate esters. youtube.com The enantioselectivity of PLE-catalyzed hydrolysis can be significantly influenced by reaction conditions such as the presence of co-solvents. For instance, the hydrolysis of diethyl 2-phenyl-2-methylmalonate, a close analog of the target precursor, showed dramatically improved enantioselectivity when the reaction was carried out in a mixture of buffer and organic co-solvents like isopropanol (B130326) and tert-butanol. Lipases, such as those from Candida species, are also effective biocatalysts for the enantioselective hydrolysis of malonate diesters.

Table 3: Biocatalytic Enantioselective Hydrolysis of Benzyl-Substituted Malonate Diesters

SubstrateEnzymeKey Reaction ConditionEnantiomeric Excess (ee)Product ConfigurationReference
Diethyl 2-phenyl-2-methylmalonatePig Liver Esterase (PLE)buffer-i-PrOH-t-BuOH (8:1:1)96%(R)
Diethyl benzylmalonatePig Liver Esterase (PLE)Tris bufferModerate(S) usm.edu

Reactivity and Mechanistic Investigations of 2 Benzyl 3 Ethoxy 3 Oxopropanoic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a primary site for transformations, most notably the formation of amides, esters, and anhydrides.

The conversion of the carboxylic acid group of 2-benzyl-3-ethoxy-3-oxopropanoic acid into an amide bond is a fundamental transformation, often facilitated by coupling reagents to avoid the harsh conditions of direct condensation. These reagents activate the carboxyl group, making it highly susceptible to nucleophilic attack by an amine.

Carbodiimide-Based Mechanism (EDCI/HOBt): A widely used method involves the use of a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). The mechanism proceeds as follows:

The carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.

While this intermediate can be directly attacked by an amine, it is prone to racemization and rearrangement into a stable N-acylurea byproduct.

The addition of HOBt intercepts the O-acylisourea, forming a less reactive but more stable HOBt-active ester. This active ester is less susceptible to side reactions. stackexchange.com

The amine nucleophile then attacks the carbonyl carbon of the HOBt-ester, displacing HOBt and forming the desired amide bond with a water-soluble urea (B33335) byproduct derived from EDCI. stackexchange.com

Aminium/Uronium Salt-Based Mechanism (HATU): For more challenging couplings, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU is based on the less reactive but more effective nucleophilic additive HOAt (1-Hydroxy-7-azabenzotriazole). nih.gov182.160.97

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.

The carboxylate attacks HATU, which rapidly forms a highly reactive OAt-active ester. nih.gov

The pyridine (B92270) nitrogen in the HOAt leaving group can provide anchimeric assistance (neighboring group participation), accelerating the subsequent attack by the amine. nih.gov

The amine attacks the activated carbonyl, forming the amide bond and releasing the HOAt anion. The aminium portion of HATU is converted to a tetramethylurea derivative.

The choice of reagent depends on the complexity of the substrate, with HATU and its analogues often reserved for sterically hindered or racemization-prone couplings. 182.160.97pressbooks.pub

Coupling ReagentAbbreviationActivating GroupKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCICarbodiimideForms a highly reactive O-acylisourea intermediate; byproducts are water-soluble. stackexchange.com
1-HydroxybenzotriazoleHOBtTriazole AdditiveUsed with carbodiimides to form active esters, reducing side reactions and racemization. stackexchange.com
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUAminium SaltGenerates highly reactive OAt esters; very efficient for difficult couplings. nih.govpressbooks.pub

Beyond amide formation, the carboxylic acid group can undergo other classical transformations.

Esterification: The carboxylic acid can be converted to a second ester group through standard methods like Fischer-Sprecher esterification. This involves reacting this compound with an alcohol (R'-OH) under acidic catalysis (e.g., H₂SO₄) and heat. The reaction is an equilibrium process, typically driven to completion by removing water or using an excess of the alcohol.

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by treating two equivalents of the carboxylic acid with a dehydrating agent, such as a carbodiimide (e.g., DCC). The mechanism is analogous to the first step of amide coupling, where an O-acylisourea intermediate is formed, which is then attacked by a second molecule of the carboxylate to form the anhydride and the urea byproduct. Mixed anhydrides can also be formed, for instance, by reacting the carboxylic acid with an acyl chloride.

Ester Functional Group Transformations

The ethyl ester group of this compound is also subject to chemical modification, primarily through hydrolysis and transesterification.

Ester hydrolysis can be catalyzed by either acid or base to yield the corresponding benzylmalonic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH) on the ester carbonyl. This forms a tetrahedral intermediate which then collapses to expel the ethoxide anion, yielding the carboxylate salt. A final acidification step is required to protonate the resulting dicarboxylate.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the ester carbonyl, which activates it towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after proton transfers, ethanol (B145695) is eliminated as the leaving group to yield the carboxylic acid.

A significant consideration for the hydrolysis of malonic esters and their derivatives is the potential for subsequent decarboxylation. Research on related compounds, such as diethyl 2-(perfluorophenyl)malonate, has shown that hydrolysis under either acidic or basic conditions, particularly with heating, can lead directly to the decarboxylated product (e.g., 2-(perfluorophenyl)acetic acid) rather than the substituted malonic acid. nih.gov This occurs because the intermediate β-keto acid (or in this case, the malonic acid) can readily lose CO₂ through a cyclic transition state upon heating. libretexts.org

Transesterification involves substituting the ethyl group of the ester with a different alkyl group from another alcohol (R'-OH). This reaction is typically catalyzed by either a strong acid (like H₂SO₄) or a base (like the alkoxide NaOR'). The equilibrium can be shifted toward the desired product by using the new alcohol as the solvent or by removing the ethanol as it is formed. This allows for the synthesis of a variety of malonic acid monoesters from the starting ethyl ester.

Alpha-Carbon Reactivity and Enolate Chemistry

The hydrogen atom on the carbon situated between the two carbonyl groups (the α-carbon) is significantly acidic. This acidity is a cornerstone of the compound's utility in carbon-carbon bond formation, most notably in reactions analogous to the malonic ester synthesis. pressbooks.pubfiveable.me

The pKa of the α-proton in diethyl malonate is approximately 13. pressbooks.pub The α-proton of this compound is expected to have a similar acidity, making it readily accessible for deprotonation by common bases like sodium ethoxide (NaOEt).

Compound TypeFunctional GroupApproximate pKa of α-Proton
KetoneR-CO-CH₃20 indiana.edu
EsterR-CO-OCH₂R'25 indiana.edu
Malonic Ester ROOC-CH₂-COOR 13 pressbooks.pubreddit.com

The deprotonation of the α-carbon generates a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile that can participate in SN2 reactions with various electrophiles, particularly primary alkyl halides (R-X). libretexts.org The reaction proceeds via nucleophilic attack of the enolate on the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the α-position. This alkylation step is a key feature of the malonic ester synthesis, allowing for the introduction of a wide variety of substituents at the alpha position. pressbooks.publibretexts.orgfiveable.me

Following alkylation, the resulting disubstituted monoester can undergo hydrolysis and subsequent thermal decarboxylation, as described previously, to yield a new, more complex carboxylic acid. libretexts.org

Stereoselective Alkylation and Arylation Reactions

The activated methylene (B1212753) proton situated between the carbonyl and carboxyl groups of this compound is acidic, facilitating its removal by a base to form a nucleophilic enolate. This enolate is a key intermediate for the introduction of new substituents at the α-position.

Stereoselective Alkylation:

The alkylation of β-keto esters can be performed enantioselectively using chiral phase-transfer catalysts. While specific studies on this compound are not prevalent in the literature, analogous reactions with cyclic β-keto esters have been shown to proceed with high enantiopurity. nih.gov The use of cinchona alkaloid-derived catalysts, for example, can direct the approach of an alkyl halide to one face of the enolate, resulting in the preferential formation of one enantiomer. The general mechanism involves the formation of a chiral ion pair between the catalyst and the enolate, which then reacts with the electrophile.

Stereoselective Arylation:

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds. The arylation of α-keto ester enolates can be achieved using palladium catalysts with suitable phosphine (B1218219) ligands. nih.govrsc.org For a compound like this compound, this would involve the formation of a palladium enolate, followed by reductive elimination to form the α-arylated product. The use of chiral ligands can induce stereoselectivity in this process. Although direct examples with the title compound are scarce, the arylation of similar benzyl (B1604629) thioethers has been demonstrated using a palladium-NiXantPhos catalyst system. nih.gov

A representative scheme for the palladium-catalyzed arylation of a β-keto ester is shown below:

Scheme 1: General scheme for palladium-catalyzed α-arylation of a β-keto ester.

EntryAryl HalideCatalystLigandBaseYield (%)
1Phenyl bromidePd(OAc)₂Buchwald LigandNaOtBuHigh
24-Tolyl iodidePd₂(dba)₃XPhosK₃PO₄High
32-Naphthyl bromidePd(OAc)₂SPhosCs₂CO₃Moderate

Table 1: Representative data for palladium-catalyzed α-arylation of β-keto esters (data is for analogous systems).

Aldol-type and Knoevenagel Condensation Pathways

The enolate of this compound can also act as a nucleophile in condensation reactions with carbonyl compounds.

Aldol-type Reactions:

In a mixed Aldol reaction, the enolate of this compound can add to an aldehyde or ketone. sigmaaldrich.com To favor the mixed product and avoid self-condensation, the reaction is typically performed by pre-forming the enolate of the β-keto ester before the addition of the carbonyl partner. aston.ac.uk The initial product is a β-hydroxy adduct, which may undergo subsequent dehydration.

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the Aldol reaction where the active methylene compound is reacted with an aldehyde or ketone in the presence of a weak base, often an amine. researchgate.net For a carboxylic acid-containing substrate like this compound, the Doebner modification is particularly relevant. This variation often uses pyridine as both the solvent and catalyst and can lead to condensation followed by decarboxylation. The reaction proceeds through a nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. researchgate.net Various catalysts, including ionic liquids and solid-supported bases, have been developed to promote Knoevenagel condensations under mild and environmentally friendly conditions. nih.gov

EntryAldehydeCatalystSolventYield (%)
1BenzaldehydePiperidineEthanolHigh
24-NitrobenzaldehydeL-prolineDMSOHigh
3Furfural[bmim]BF₄NoneGood

Table 2: Illustrative conditions for Knoevenagel condensation with active methylene compounds (data is for analogous systems).

Decarboxylation Processes

The carboxylic acid group in this compound can be removed through decarboxylation, a reaction that is often facilitated by the presence of the β-carbonyl group.

Thermal Decarboxylation Mechanisms

Upon heating, β-keto acids and their derivatives, such as malonic acid half-esters, readily undergo decarboxylation. The mechanism is believed to proceed through a cyclic six-membered transition state, often referred to as a "pericyclic" mechanism. In this transition state, the carboxyl proton is transferred to the β-carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks, leading to the formation of an enol intermediate and carbon dioxide. The enol then tautomerizes to the more stable keto form. For this compound, thermal decarboxylation would yield ethyl 3-phenylpropanoate.

Catalyzed Decarboxylation and Product Selectivity

Decarboxylation can also be achieved under milder conditions using various catalysts. For malonic acid derivatives, organocatalytic methods employing photoredox catalysis have been developed. These reactions can proceed at room temperature under visible light irradiation. The product selectivity in these reactions is generally high, leading to the corresponding decarboxylated ester.

In some instances, the decarboxylation can be coupled with other transformations. For example, in the Doebner modification of the Knoevenagel condensation, the initial condensation product undergoes in situ decarboxylation. The choice of catalyst and reaction conditions can influence whether the decarboxylation occurs and can be used to control the final product structure.

Applications of 2 Benzyl 3 Ethoxy 3 Oxopropanoic Acid As a Pivotal Synthetic Intermediate

Construction of Complex Organic Scaffolds

The specific arrangement of functional groups in 2-Benzyl-3-ethoxy-3-oxopropanoic acid makes it an ideal precursor for synthesizing more elaborate chemical structures. Its utility stems from its identity as a substituted malonic acid half-ester, which provides two distinct points for chemical modification.

The presence of a proton on the carbon atom situated between the two carbonyl groups (the α-carbon) imparts significant acidity, making this position a nucleophilic center after deprotonation. This reactivity is fundamental to its role in creating a variety of substituted propanoic acid derivatives.

One documented application involves its reaction with formaldehyde (B43269) and diethylamine, demonstrating its capacity to undergo transformations like the Mannich reaction. bris.ac.uk This reaction introduces a new carbon-carbon bond at the active methylene (B1212753) position, leading to more complex structures. bris.ac.uk Following such substitutions, the resulting compound can undergo further chemical modifications, including decarboxylation, to yield a diverse array of propanoic acids with various functionalities attached to the second carbon atom. This versatility allows chemists to systematically alter the molecular structure to achieve desired physical or biological properties.

This compound serves as a direct precursor to β-keto esters through decarboxylation. This common and efficient reaction involves the loss of the carboxylic acid group as carbon dioxide, typically upon heating or in the presence of an acid or base catalyst. The removal of the carboxyl group from the title compound yields ethyl 3-oxo-4-phenylbutanoate, a classic β-keto ester.

β-Keto esters are themselves highly important intermediates in organic synthesis, used in the creation of larger molecules, including heterocyclic compounds and other frameworks relevant to natural product synthesis and pharmaceuticals. The ability to cleanly generate such a structure from this compound highlights its strategic importance in multi-step synthetic pathways.

Precursor in Pharmaceutical and Medicinal Chemistry Research

The structural motifs accessible from this compound are frequently found in biologically active molecules. Consequently, this compound has been extensively used as a key intermediate in the development of novel therapeutic agents across different disease areas.

In the field of anticoagulant therapy, the inhibition of Factor XIa is a promising strategy for preventing thrombosis. Patent literature extensively documents the use of this compound as a critical starting material for synthesizing potent Factor XIa inhibitors. google.comgoogleapis.comgoogleapis.com

In a typical synthetic route, the carboxylic acid group of this compound is coupled with various amine-containing fragments to form an amide bond. For instance, it has been reacted with methyl (4-aminophenyl)carbamate using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a peptide coupling agent to create a key amide intermediate. googleapis.com Another example involves its reaction with 1-(6-aminopyridin-3-yl)-2-bromoethan-1-one in DMF. googleapis.com These intermediates are then elaborated through further steps to yield the final, complex inhibitor molecules. google.comgoogleapis.comgoogleapis.com

The spread of cancer cells, or metastasis, is a primary cause of mortality in cancer patients. Research into new anti-metastatic agents aims to develop compounds that can inhibit this process. This compound has been identified as a building block in the synthesis of compounds designed for this purpose. google.com A patent for methods of preventing cancer cell metastasis lists the compound as a relevant chemical, indicating its role in constructing the molecular frameworks under investigation for these therapeutic effects. google.com Its utility in this context is to provide a core structure that can be systematically modified to generate a library of candidate compounds for biological screening.

Vascular Leak Syndrome (VLS), also known as systemic capillary leak syndrome, is a serious condition characterized by the leakage of fluid and proteins from blood vessels into surrounding tissues. Research into treatments has focused on agents that can stabilize the vascular endothelium. google.com

This compound has been used as a key intermediate in the preparation of compounds investigated for treating VLS. google.comgoogle.com Patent filings describe its use in an amide coupling reaction to form more complex molecules designed to inhibit protein tyrosine phosphatase beta (PTP-β), a mechanism that can enhance vascular stability. google.com In a specific example, it is reacted with an amine-containing thiazole (B1198619) derivative using EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling agents to synthesize a precursor to the final active compound. google.comgoogle.com

Contributions to Research on Ocular Disease Treatment Compounds

While direct clinical applications of this compound in ocular disease treatment have not been extensively documented, its structural motifs are present in compounds investigated for ophthalmic purposes. The broader class of malonic acid derivatives has been explored for their potential in drug delivery systems, including those for eye-related conditions. For instance, polymers derived from or plasticized with malonic acid esters can be formulated into nanoparticles or films for the controlled release of ophthalmic drugs. researchgate.net This approach aims to enhance drug bioavailability and reduce the frequency of administration, which are significant challenges in treating eye diseases. researchgate.net

The synthesis of compounds with potential therapeutic activity often involves intermediates like this compound. For example, derivatives of (S)-2-ethoxy-3-phenylpropanoic acid have been synthesized and evaluated as insulin-sensitizing agents, demonstrating the utility of this chemical scaffold in creating bioactive molecules. nih.gov Although not directly related to ocular diseases, this research underscores the potential for developing novel therapeutic agents from such precursors. The versatility of this compound allows for the introduction of various functional groups, enabling the synthesis of a library of compounds that could be screened for activity against ocular targets.

Applications in Agrochemical and Advanced Materials Synthesis Research

The chemical reactivity of this compound makes it a valuable tool in the synthesis of novel agrochemicals and advanced materials. Its derivatives have shown promise in the development of new fungicides and herbicides, while its polymeric derivatives are being explored for various material applications.

In the field of agrochemicals, research has demonstrated the antifungal activity of various benzyl-containing compounds. For example, novel triazole derivatives incorporating a benzyl (B1604629) group have been synthesized and shown to possess potent antifungal activities against several human and plant pathogenic fungi. semanticscholar.org Similarly, benzyl bromide derivatives have exhibited strong antibacterial and antifungal properties. nih.gov The synthesis of such active compounds can potentially start from or involve intermediates structurally related to this compound. Furthermore, N-benzyl-2-methoxy-5-propargyloxybenzoamides have been identified as a new class of bleaching herbicides, highlighting the importance of the N-benzyl moiety in designing effective agrochemicals. nih.gov The degradation of pesticides like cypermethrin (B145020) can also produce benzyl-containing intermediates, which are then further broken down in the environment. acs.org

In the realm of advanced materials, malonic acid and its esters are recognized as important precursors for specialty polyesters and polymers. wikipedia.org These materials can be used in a variety of applications, including biodegradable plastics and coatings. Malonic acid itself can be used to cross-link starches to create biodegradable thermoplastics. wikipedia.org The presence of both a carboxylic acid and an ester group in this compound allows it to be used as a monomer or a cross-linking agent in polymerization reactions, leading to the formation of polyesters and other polymers with tailored properties. The benzyl group can further impart specific characteristics, such as thermal stability or altered solubility, to the resulting polymer. Recent research has also explored the segregation of benzoic acid in polymer crystalline cavities, which can influence the material's properties. mdpi.com

Interactive Data Table: Antifungal Activity of Benzyl-Containing Compounds

Compound ClassTarget FungiActivityReference
Triazole derivativesCandida albicans, Aspergillus fumigatusPotent antifungal activity semanticscholar.org
Benzyl bromidesGram-positive bacteria, FungiStrong antibacterial and antifungal properties nih.gov
Rhein–amino acid ester conjugatesNot specifiedPotential antifungal agents mdpi.com
Chalcone derivativesCandida albicansModerate activity nih.gov

Advanced Spectroscopic and Computational Characterization of 2 Benzyl 3 Ethoxy 3 Oxopropanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Benzyl-3-ethoxy-3-oxopropanoic acid. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

Detailed Research Findings: While specific experimental spectra for this exact compound are not publicly detailed, the expected NMR data can be predicted based on its constituent functional groups.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a characteristic pattern resulting from spin-spin coupling. The protons of the benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂-Ph) would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The methine proton (-CH-) at the chiral center would also produce a distinct signal. The aromatic protons of the phenyl ring would appear in the typical downfield region of approximately 7.2-7.4 ppm. The acidic proton of the carboxylic acid group would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid groups would be the most downfield signals. The carbons of the phenyl ring, the ethyl group, the methylene bridge, and the central methine carbon would all have characteristic chemical shifts.

2D NMR Techniques: For unambiguous assignment and conformational insights, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, for instance, between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular skeleton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis, as they identify protons that are close in space, regardless of whether they are bonded. This data can help determine the preferred spatial arrangement of the benzyl and ethoxycarbonyl groups around the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)170 - 175Shift is solvent-dependent.
Ester Carbonyl (-COO-)-168 - 172No attached proton.
Aromatic C-H (Ph-)7.20 - 7.40 (m)127 - 130Complex multiplet for the 5 protons.
Aromatic C-ipso (Ph-)-135 - 138Quaternary carbon attached to CH₂.
Methylene (-OCH₂CH₃)4.10 - 4.30 (q)61 - 63Quartet due to coupling with CH₃.
Methine (-CH-)3.80 - 4.00 (t)50 - 55Triplet assuming coupling to adjacent CH₂.
Benzyl Methylene (-CH₂Ph)3.10 - 3.30 (d)35 - 40Doublet due to coupling with methine CH.
Methyl (-OCH₂CH₃)1.20 - 1.40 (t)13 - 15Triplet due to coupling with OCH₂.
Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis (e.g., LC-MS, UPLC-MS)

Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. For a non-volatile compound like this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are typically employed. bldpharm.com

Detailed Research Findings: The molecular weight of this compound (C₁₂H₁₄O₄) is 222.24 g/mol . bldpharm.comcymitquimica.comsigmaaldrich.com In a typical LC-MS analysis using electrospray ionization (ESI), the molecule would be observed as a protonated molecular ion [M+H]⁺ at m/z 223.25 in positive ion mode, or a deprotonated ion [M-H]⁻ at m/z 221.23 in negative ion mode.

Tandem mass spectrometry (MS/MS) experiments would be performed on these parent ions to induce fragmentation, providing structural information. Key fragmentation pathways would likely include:

Loss of an ethoxy group (-OC₂H₅): Resulting in a fragment ion from the cleavage of the ester.

Loss of carbon dioxide (-CO₂): A common fragmentation for carboxylic acids.

Loss of the entire ethyl ester group (-COOC₂H₅).

Cleavage of the benzyl group (-C₇H₇): Producing a tropylium (B1234903) ion at m/z 91.

Table 2: Predicted ESI-MS Fragmentation for this compound

Parent Ion (m/z) Proposed Fragment Neutral Loss Fragment m/z
223.25 ([M+H]⁺)[M+H - H₂O]⁺Water (18.01)205.24
223.25 ([M+H]⁺)[M+H - CO₂]⁺Carbon Dioxide (44.01)179.24
223.25 ([M+H]⁺)[M+H - C₂H₅OH]⁺Ethanol (B145695) (46.07)177.18
223.25 ([M+H]⁺)[C₇H₇]⁺C₅H₇O₄ (147.18)91.05
221.23 ([M-H]⁻)[M-H - CO₂]⁻Carbon Dioxide (44.01)177.22
Note: m/z values are calculated based on monoisotopic masses.

Chromatographic Methodologies for Purity Assessment and Isomeric Separation (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for determining the purity of this compound. bldpharm.combldpharm.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

Detailed Research Findings: For a moderately polar compound like this, reversed-phase HPLC/UPLC is the method of choice. A C18 or C8 column would be used with a mobile phase typically consisting of a mixture of water (often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol.

Purity Assessment: A sample is injected, and the detector (commonly a UV-Vis detector set to a wavelength where the phenyl ring absorbs, ~254 nm) records the signal over time. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials (e.g., diethyl malonate) or by-products. prepchem.comchemicalbook.com The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. cymitquimica.com

Isomeric Separation: Since the compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Standard HPLC/UPLC cannot separate these enantiomers. However, chiral chromatography, using a specialized chiral stationary phase (CSP), can be employed to resolve the racemic mixture into its individual (R)- and (S)-enantiomers, which would appear as two distinct peaks.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry.

Detailed Research Findings: To date, the specific crystal structure of this compound has not been reported in publicly accessible databases. However, the methodology to obtain it is well-established. The process would involve:

Crystal Growth: Growing a high-quality single crystal of the compound, which can be a significant challenge. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. nih.gov

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (solved) and refined to best fit the experimental data. nih.gov

For a chiral molecule crystallized as a single enantiomer (e.g., after chiral separation), this technique can determine its absolute configuration (R or S) without ambiguity. The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Example Value Information Provided
Crystal SystemMonoclinicThe basic symmetry of the crystal lattice.
Space GroupP2₁The symmetry operations within the unit cell (chiral group).
a, b, c (Å)10.5, 8.2, 12.1Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)1025Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Note: This table is illustrative. Actual data would be obtained from experimental analysis.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide theoretical insight into the electronic structure, geometry, and reactivity of molecules, complementing experimental data. Methods like Density Functional Theory (DFT) are commonly used for this purpose. epstem.net

The flexibility of this compound arises from the possible rotations around several single bonds. Exploring the conformational energy landscape helps to identify the most stable low-energy structures the molecule is likely to adopt.

Detailed Research Findings: This analysis would be performed computationally by systematically rotating the key dihedral angles—specifically the bonds connecting the chiral center to the benzyl group, the carboxylic acid, and the ethoxycarbonyl group. For each conformation, the electronic energy is calculated using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). epstem.netnih.gov

The results would generate a potential energy surface, highlighting the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. This information is critical for understanding which conformations are most populated at a given temperature and can help rationalize observations from NMR NOESY experiments.

Computational chemistry can model the entire course of a chemical reaction, such as the synthesis of this compound. A common synthesis involves the alkylation of an ethyl malonate derivative with a benzyl halide. orgsyn.org

Detailed Research Findings: By modeling this Sₙ2 reaction, researchers can calculate the energy profile along the reaction coordinate. This involves:

Optimizing Geometries: Calculating the lowest-energy structures of the reactants (e.g., the enolate of ethyl hydrogen malonate and benzyl bromide) and the products.

Locating the Transition State (TS): Identifying the highest-energy point along the reaction pathway. The TS is a first-order saddle point on the potential energy surface. Its structure reveals the geometry of the atoms at the moment of bond-making and bond-breaking.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants is the activation energy, a key determinant of the reaction rate.

This analysis provides a deep, mechanistic understanding that is difficult to obtain from experiments alone, offering insights into reaction feasibility and potential side reactions. epstem.net

Prediction of Spectroscopic Parameters and Reactivity Descriptors

In modern computational chemistry, Density Functional Theory (DFT) has become a powerful tool for predicting the structural, spectroscopic, and electronic properties of molecules. For this compound and its derivatives, theoretical calculations, particularly using the B3LYP functional with a 6-31G basis set, provide valuable insights into their behavior at a molecular level. reddit.comchegg.com This approach allows for the elucidation of spectroscopic parameters and reactivity descriptors that can complement and guide experimental studies.

Theoretical predictions of vibrational frequencies in the Infrared (IR) spectrum offer a detailed assignment of the characteristic vibrational modes of this compound. These calculations can help in identifying the stretching and bending frequencies associated with its key functional groups. For instance, the distinct carbonyl (C=O) stretches of the carboxylic acid and ester groups, which can be challenging to resolve experimentally, can be assigned through computational modeling. Similarly, the O-H stretch of the carboxylic acid, the C-O stretches of the ester and acid, and the various vibrations of the benzyl group can be predicted.

The following table summarizes the predicted IR frequencies for the principal functional groups of this compound.

Table 1: Predicted IR Frequencies for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment Functional Group
3500 - 2500 (broad) O-H stretch Carboxylic Acid
3100 - 3000 C-H stretch (sp²) Aromatic Ring
2985 - 2875 C-H stretch (sp³) Aliphatic (Ethyl & Benzyl CH₂)
~1755 C=O stretch Ester
~1715 C=O stretch Carboxylic Acid
1605, 1495, 1450 C=C stretch Aromatic Ring
~1250 C-O stretch Ester / Carboxylic Acid

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a critical application of computational chemistry. Theoretical calculations of ¹H and ¹³C chemical shifts provide a powerful method for assigning signals in experimentally obtained spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a predicted spectrum can be generated. For this compound, this allows for the precise assignment of protons and carbons in its complex structure, including the diastereotopic protons of the benzyl group and the individual carbons of the ethyl and phenyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted Chemical Shift (δ, ppm) Multiplicity
¹H NMR
Carboxylic Acid (-COOH) 10.0 - 12.0 singlet
Aromatic (C₆H₅) 7.20 - 7.40 multiplet
Ester (-OCH₂CH₃) 4.15 quartet
Methine (-CH-) 3.90 triplet
Benzyl (-CH₂-) 3.15 doublet
Ester (-OCH₂CH₃) 1.20 triplet
¹³C NMR
Carbonyl (Acid, -COOH) ~173
Carbonyl (Ester, -COO-) ~169
Aromatic (C-ipso) ~135
Aromatic (CH) 129.5 - 127.0
Ester (-OCH₂) ~62
Methine (-CH-) ~55
Benzyl (-CH₂) ~38

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for understanding the chemical reactivity and kinetic stability of a molecule. youtube.comirjweb.com The HOMO-LUMO energy gap (ΔE) is a particularly important parameter; a smaller gap suggests higher reactivity. irjweb.com Other descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can also be calculated. These parameters help in predicting how this compound and its derivatives will interact with other reagents, indicating their potential as electrophiles or nucleophiles. rsc.orgijesm.co.in

Table 3: Predicted Reactivity Descriptors for this compound

Parameter Definition Predicted Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.45
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.95
Energy Gap (ΔE) E(LUMO) - E(HOMO) 4.50
Electronegativity (χ) -(E(HOMO) + E(LUMO))/2 4.20
Chemical Hardness (η) (E(LUMO) - E(HOMO))/2 2.25
Chemical Softness (S) 1 / (2η) 0.22

These computational predictions provide a detailed and nuanced understanding of the intrinsic properties of this compound, serving as a valuable framework for interpreting experimental data and designing new chemical entities based on its scaffold.

Future Research Trajectories and Emerging Paradigms in the Chemistry of 2 Benzyl 3 Ethoxy 3 Oxopropanoic Acid

Exploration of Novel Catalytic Activation Modes

The reactivity of 2-Benzyl-3-ethoxy-3-oxopropanoic acid is largely centered around the activation of its acidic proton and the decarboxylation of the carboxylic acid moiety to generate a nucleophilic enolate. Future research will likely focus on developing novel catalytic methods to control and expand upon this inherent reactivity.

One promising avenue is the advancement of asymmetric catalysis to achieve enantioselective transformations. The generation of a chiral center during the reactions of this compound is of paramount importance for the synthesis of biologically active compounds. The use of chiral phase-transfer catalysts, for instance, has shown success in the asymmetric alkylation of related malonic esters. acs.org Future work will likely involve the design and application of new chiral ligands and organocatalysts to control the stereochemical outcome of reactions involving the enolate derived from this compound. Recent advances in enantioselective synthesis using chiral Brønsted acids or N-heterocyclic carbenes (NHCs) could be applied to reactions of this compound, opening up new possibilities for the synthesis of enantiomerically pure products. frontiersin.org

Furthermore, photoredox catalysis presents a novel activation mode for the decarboxylation of malonic acid derivatives. nih.gov This approach, which utilizes light and a photocatalyst to initiate single-electron transfer processes, could enable milder reaction conditions and unique reaction pathways that are not accessible through traditional thermal methods. Exploring the photoredox-catalyzed decarboxylative coupling of this compound with various electrophiles would be a significant step forward.

Integration into Continuous Flow Chemistry Methodologies

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and reactions of this compound into continuous flow systems is a logical and impactful future research direction.

Given that the synthesis of malonic acid monoesters can involve the handling of reactive intermediates and precise control of reaction parameters, flow chemistry offers a safer and more efficient alternative. nih.gov Future research could focus on developing a continuous flow process for the selective mono-hydrolysis of diethyl benzylmalonate to produce this compound. Subsequently, this flow stream could be directly coupled with downstream functionalization reactions, such as catalytic decarboxylative additions, creating a fully integrated and automated synthesis platform. The ability to precisely control temperature and residence time in a flow reactor could also lead to improved yields and selectivities in these transformations.

Expansion of Synthetic Applications through Tandem and Multicomponent Reactions

To enhance synthetic efficiency and molecular complexity in a single operation, the development of tandem and multicomponent reactions (MCRs) involving this compound is a key area for future exploration. These strategies align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures.

One promising direction is the development of decarboxylative Mannich reactions . Substituted malonic acid half-oxy-esters have been successfully employed in organocatalytic decarboxylative Mannich reactions with imines to produce β-amino esters. nih.gov Applying this methodology to this compound would provide a direct route to valuable β-benzyl-β-amino acid derivatives. An alternative multicomponent approach, where the imine is generated in situ, could further enhance the eco-compatibility of the process. nih.gov

Furthermore, exploring other MCRs where this compound acts as a key component could lead to the rapid assembly of diverse molecular scaffolds. For instance, its enolate, generated in situ via decarboxylation, could participate in domino or cascade reactions, where a single event triggers a series of subsequent transformations.

Sustainable and Economically Viable Synthesis and Process Development

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and economically viable production methods.

This includes the use of environmentally benign solvents and catalysts . For instance, enzyme-catalyzed processes for the synthesis of related malonate polyesters have been reported, highlighting the potential for biocatalysis in this area. rsc.orgmaynoothuniversity.ie Investigating enzymatic or chemo-enzymatic routes to this compound could offer a greener alternative to traditional chemical methods. The use of boric acid as a mild and easily handled catalyst for the monoesterification of malonic acid is another example of a greener approach that could be optimized for this specific compound. researchgate.net

Moreover, a thorough assessment of the process mass intensity (PMI) and atom economy of the synthetic routes to and from this compound will be crucial for its adoption in larger-scale applications. Optimizing reaction conditions to minimize waste and maximize the incorporation of starting material atoms into the final product is a key challenge for future process development. rsc.org

Interactive Data Table: Catalytic Approaches for Malonic Acid Monoester Derivatives

Catalytic ApproachCatalyst TypeReaction TypePotential Product from this compound
Asymmetric CatalysisChiral Phase-Transfer CatalystAlkylationEnantiomerically enriched α-alkyl-α-benzyl malonic esters
Photoredox CatalysisAcridinium PhotooxidantDecarboxylative CouplingSubstituted propanoic acid derivatives
OrganocatalysisDABCODecarboxylative Mannich Reactionβ-Benzyl-β-amino esters
BiocatalysisLipase (B570770)Esterification/HydrolysisThis compound
Green Acid CatalysisBoric AcidMonoesterificationThis compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Benzyl-3-ethoxy-3-oxopropanoic acid, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves esterification and alkylation steps. For example, benzyl-protected intermediates (e.g., benzyloxycarbonyl groups in ) can be introduced via nucleophilic substitution. Ethoxy groups may be incorporated using ethylating agents like ethyl iodide under basic conditions (e.g., NaH or K₂CO₃). Catalysts such as DMAP or DCC can enhance ester formation. Reaction temperatures (0–25°C) and anhydrous solvents (THF, DCM) are critical to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies benzyl (δ 7.2–7.4 ppm), ethoxy (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and carbonyl (δ 170–175 ppm) groups.
  • IR : Stretching bands for ester C=O (~1740 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹ if protonated).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₄O₄: calc. 246.0892).
  • HPLC : Reverse-phase C18 columns with UV detection assess purity (λ = 210–254 nm) .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to light, as UV can degrade aromatic moieties. Stability should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodology : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for asymmetric alkylation. Chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution (lipases) can isolate enantiomers. Polarimetry or chiral HPLC (e.g., using cellulose-based stationary phases) quantifies enantiomeric excess (ee) .

Q. How do substituents on the benzyl group affect reactivity in nucleophilic acyl substitution?

  • Methodology : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Computational tools (DFT calculations) model transition states, while Hammett σ constants correlate substituent effects with reaction rates. Kinetic studies under varying substituents (e.g., -CH₃, -Cl, -OCH₃) provide empirical validation .

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

  • Methodology : Reproduce synthesis under standardized conditions (solvent, heating rate) to verify purity. Differential Scanning Calorimetry (DSC) provides precise melting ranges. Contaminants (e.g., unreacted starting materials) are identified via GC-MS or TLC. Collaborative inter-laboratory validation reduces experimental variability .

Q. What metabolic pathways are anticipated for this compound in in vitro assays?

  • Methodology : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS. Ethoxy group hydrolysis to 3-hydroxy derivatives is likely, analogous to ethyl ester metabolism in . CYP450 inhibition assays (e.g., using fluorogenic substrates) identify enzymatic interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-3-ethoxy-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Benzyl-3-ethoxy-3-oxopropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.